Cas no 301666-88-6 (ethyl 5-chloro-2-methylpyridine-4-carboxylate)
ethyl 5-chloro-2-methylpyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarboxylic acid, 5-chloro-2-methyl-, ethyl ester
- ethyl 5-chloro-2-methylpyridine-4-carboxylate
- 301666-88-6
- Ethyl 5-chloro-2-methylisonicotinate
- SCHEMBL26287884
-
- Inchi: 1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)11-5-8(7)10/h4-5H,3H2,1-2H3
- InChI Key: OBIRHNRMROCZBQ-UHFFFAOYSA-N
- SMILES: C1(C)=NC=C(Cl)C(C(OCC)=O)=C1
Computed Properties
- Exact Mass: 199.0400063Da
- Monoisotopic Mass: 199.0400063Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 39.2Ų
ethyl 5-chloro-2-methylpyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-39778965-1.0g |
ethyl 5-chloro-2-methylpyridine-4-carboxylate |
301666-88-6 | 95% | 1.0g |
$657.0 | 2023-02-02 | |
| Enamine | BBV-39778965-2.5g |
ethyl 5-chloro-2-methylpyridine-4-carboxylate |
301666-88-6 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
| Enamine | BBV-39778965-5.0g |
ethyl 5-chloro-2-methylpyridine-4-carboxylate |
301666-88-6 | 95% | 5.0g |
$1723.0 | 2023-02-02 | |
| Enamine | BBV-39778965-10.0g |
ethyl 5-chloro-2-methylpyridine-4-carboxylate |
301666-88-6 | 95% | 10.0g |
$2166.0 | 2023-02-02 | |
| Enamine | BBV-39778965-1g |
ethyl 5-chloro-2-methylpyridine-4-carboxylate |
301666-88-6 | 95% | 1g |
$657.0 | 2023-10-28 | |
| Enamine | BBV-39778965-5g |
ethyl 5-chloro-2-methylpyridine-4-carboxylate |
301666-88-6 | 95% | 5g |
$1723.0 | 2023-10-28 | |
| Enamine | BBV-39778965-10g |
ethyl 5-chloro-2-methylpyridine-4-carboxylate |
301666-88-6 | 95% | 10g |
$2166.0 | 2023-10-28 |
ethyl 5-chloro-2-methylpyridine-4-carboxylate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on ethyl 5-chloro-2-methylpyridine-4-carboxylate
Introduction to Ethyl 5-chloro-2-methylpyridine-4-carboxylate (CAS No. 301666-88-6)
Ethyl 5-chloro-2-methylpyridine-4-carboxylate (CAS No. 301666-88-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the synthesis of various bioactive molecules. Its molecular structure, featuring a pyridine core with chloro and methyl substituents, makes it a versatile intermediate in organic synthesis, particularly in the development of novel drugs and pesticides.
The compound's chemical formula, C10H11ClNO2, reflects its composition and reactivity. The presence of the ester group at the 4-position of the pyridine ring enhances its solubility in organic solvents, facilitating its use in various synthetic pathways. This property is particularly valuable in medicinal chemistry, where solubility and reactivity are critical factors in drug design and development.
In recent years, ethyl 5-chloro-2-methylpyridine-4-carboxylate has been extensively studied for its potential applications in the synthesis of active pharmaceutical ingredients (APIs). Researchers have explored its utility as a precursor in the preparation of heterocyclic compounds, which are widely used in medicinal chemistry due to their diverse biological activities. The chloro and methyl substituents on the pyridine ring provide multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific applications.
One of the most notable applications of ethyl 5-chloro-2-methylpyridine-4-carboxylate is in the development of novel antimicrobial agents. The pyridine scaffold is a common feature in many antimicrobial compounds, and modifications to this core structure can lead to enhanced efficacy against resistant strains of bacteria and fungi. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against multidrug-resistant pathogens, making them valuable candidates for further development.
The agrochemical industry has also recognized the potential of ethyl 5-chloro-2-methylpyridine-4-carboxylate as a key intermediate in the synthesis of pesticides. Its structural features contribute to the development of compounds that can effectively protect crops from pests and diseases while maintaining environmental safety. The ester group in the molecule allows for further modifications that can enhance its bioavailability and reduce toxicity, aligning with modern agricultural practices that prioritize sustainability and ecological balance.
The synthesis of ethyl 5-chloro-2-methylpyridine-4-carboxylate typically involves multi-step organic reactions, starting from readily available pyridine derivatives. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce this compound on an industrial scale.
In conclusion, ethyl 5-chloro-2-methylpyridine-4-carboxylate (CAS No. 301666-88-6) is a versatile compound with significant applications in pharmaceuticals and agrochemicals. Its unique chemical properties make it an invaluable intermediate in the synthesis of bioactive molecules, contributing to advancements in drug development and crop protection. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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